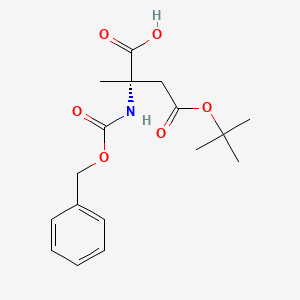

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a complex organic compound with a molecular formula of C17H23NO6. This compound is known for its unique structural features, which include a benzyloxycarbonyl group, a tert-butoxy group, and a methyl group attached to a butanoic acid backbone. It is often used in various chemical and biological research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves multiple steps. One common method includes the protection of amino acids followed by selective deprotection and coupling reactions. The benzyloxycarbonyl group is introduced using benzyl chloroformate, while the tert-butoxy group is added using tert-butyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Organic Synthesis

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid serves as a valuable building block in organic synthesis. It is utilized for:

- Amino Acid Protection: The benzyloxycarbonyl group acts as a protective group for amino acids during peptide synthesis.

- Intermediate in Drug Development: Its structural features allow it to be transformed into various pharmaceutical compounds.

Biological Research

The compound has shown potential in biological applications, particularly in studying enzyme mechanisms and protein-ligand interactions:

- Anti-Fibrotic Activity: Research indicates that this compound can inhibit the expression of fibrogenic genes such as COL1A1, TGFβ, and CTGF in activated hepatic stellate cells (LX-2 cells). This suggests a role in mitigating liver fibrosis by targeting the IKKβ-NF-κB signaling pathway .

- Inflammation Reduction: It has demonstrated promise in reducing inflammation-related activation of LX-2 cells, further supporting its therapeutic potential against liver fibrosis .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for:

- Drug Development: Its unique functional groups make it suitable for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Liver Fibrosis

In Vitro Activity Evaluation:

Research conducted on LX-2 cells demonstrated that treatment with this compound significantly inhibited the activation of fibrogenic pathways associated with liver fibrosis.

Summary of Biological Activities:

| Activity Type | Observed Effect |

|---|---|

| Anti-Fibrotic | Inhibition of COL1A1, TGFβ, CTGF expression |

| Inflammation Reduction | Decreased activation of LX-2 cells |

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

- N-benzoyl-L-tyrosyl-p-aminobenzoic acid

- Ethyl acetoacetate

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known by its CAS number 229957-50-0, is a synthetic compound that has garnered interest in various biological research contexts. This compound features a unique structure that includes a benzyloxycarbonyl group and a tert-butoxy substituent, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid can be summarized as follows:

- Molecular Formula : C16H23NO7

- Molecular Weight : 341.36 g/mol

- CAS Number : 229957-50-0

- IUPAC Name : (2S)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid hydrate

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO7 |

| Molecular Weight | 341.36 g/mol |

| CAS Number | 229957-50-0 |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid hydrate |

Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid may exhibit several biological activities, particularly in the context of anti-fibrotic effects and potential applications in liver disease.

- Anti-Fibrotic Activity : Studies have demonstrated that this compound can inhibit the expression of fibrogenic genes such as COL1A1, TGFβ, and CTGF in activated hepatic stellate cells (LX-2 cells). This inhibition suggests a potential role in mitigating liver fibrosis by targeting the IKKβ-NF-κB signaling pathway .

- Inhibition of Inflammation : The compound has shown promise in reducing inflammation-related activation of LX-2 cells, further supporting its potential as a therapeutic agent against liver fibrosis .

- Structure–Activity Relationship (SAR) : The presence of specific functional groups in the compound's structure appears to enhance its biological activity. For instance, modifications to the carboxyl group have been linked to increased inhibitory rates on COL1A1 expression .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid:

- Study on Liver Fibrosis :

- In Vitro Activity Evaluation :

Table 2: Summary of Biological Activities

Properties

Molecular Formula |

C17H23NO6 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C17H23NO6/c1-16(2,3)24-13(19)10-17(4,14(20)21)18-15(22)23-11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,22)(H,20,21)/t17-/m0/s1 |

InChI Key |

CRMOYWISWRIGHA-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.